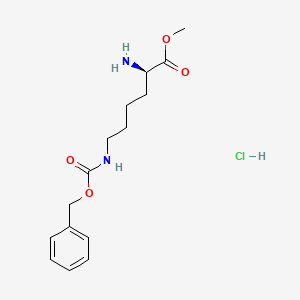

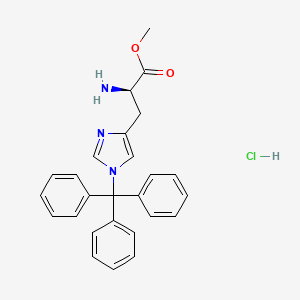

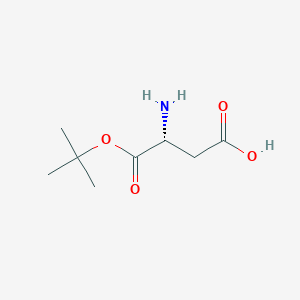

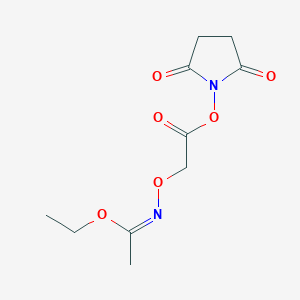

N-(1-Ethoxyethylidene)-2-aminooxyacetic acid N-hydroxysuccinimidyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

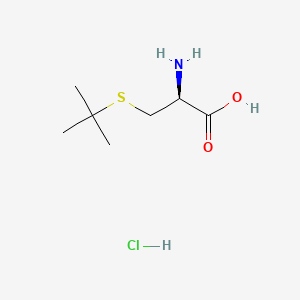

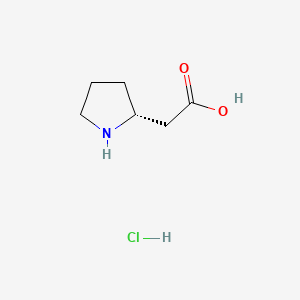

“N-(1-Ethoxyethylidene)-2-aminooxyacetic acid N-hydroxysuccinimidyl ester” is a chemical compound used in the synthesis of molecular conjugates through chemoselective ligations . It’s part of a strategy to prepare complex macromolecules with diverse functional elements .

Synthesis Analysis

The synthesis of this compound involves the preparation of chemoselectively addressable peptides allowing successive oxime ligations and/or alkyne–azide cycloaddition (“click”) reactions of various biomolecules . This modular synthetic approach can be applied to a broad range of purposes .Molecular Structure Analysis

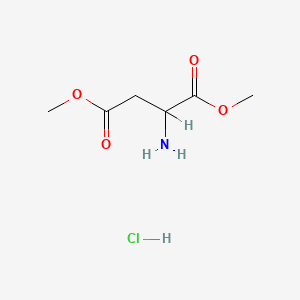

The molecular structure of “N-(1-Ethoxyethylidene)-2-aminooxyacetic acid N-hydroxysuccinimidyl ester” can be analyzed using 1H NMR (CDCl3, 300 MHz) with δ = 4.78 (s, 2H), 4.01 (q, 2H, J = 7.2 Hz), 2.84 (s, 4H), 1.98 (s, 3H), 1.28 (t, 3H, J = 7.2 Hz) .Chemical Reactions Analysis

The chemical reactions involving this compound are highly efficient for the preparation of relevant macromolecules such as synthetic vaccines, synthetic proteins, antiviral drugs, or anticancer agents . It benefits from the high reactivity between aminooxy and carbonyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1-Ethoxyethylidene)-2-aminooxyacetic acid N-hydroxysuccinimidyl ester” can be analyzed using 1H NMR (CDCl3, 300 MHz) with δ = 4.78 (s, 2H), 4.01 (q, 2H, J = 7.2 Hz), 2.84 (s, 4H), 1.98 (s, 3H), 1.28 (t, 3H, J = 7.2 Hz) .Applications De Recherche Scientifique

Bioconjugation Strategies

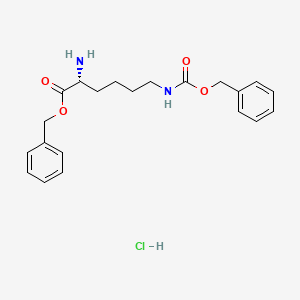

Eei-Aoa-OSu plays a crucial role in various bioconjugation strategies . Oxime ligation, a technique that uses this compound, is a powerful tool in these strategies . It allows for the rapid and efficient synthesis of peptide-steroid and peptide-polymer conjugates of model aminooxy-peptides .

Preparation of Multivalent Conjugates

The compound is used in an efficient oxime ligation strategy to prepare multivalent conjugates . These conjugates are useful in the study of biomolecular interactions and can be used to develop new therapeutic agents .

Synthesis of Aminooxy-Containing Peptides

Eei-Aoa-OSu is used in the stepwise solid-phase peptide synthesis (SPPS) of aminooxy-containing peptides . This method prevents N-overacylation of the NH-O function during its incorporation or through the peptide-chain elongation .

Preparation of Bifunctionalized Biomolecular Platforms

The compound is used in the preparation of bifunctionalized biomolecular platforms using oxime ligation . These platforms have applications in the study of biological systems and the development of new drugs .

Synthesis of Constrained Tetracyclic Peptides

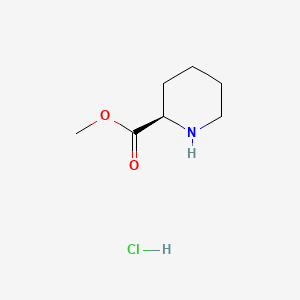

Eei-Aoa-OSu is used in the synthesis of constrained tetracyclic peptides . These peptides have potential applications in drug discovery and development .

Development of Environmentally Friendly and Cost-Effective Coupling Reagents

The compound is part of a new generation of coupling reagents that produce byproducts that can be easily recovered and reused for the synthesis of the same reagent . This makes the method more environmentally friendly and cost-effective .

Mécanisme D'action

Target of Action

Eei-Aoa-OSu, also known as N-(1-Ethoxyethylidene)-2-aminooxyacetic acid N-hydroxysuccinimidyl ester, is a compound used in peptide synthesis . The primary targets of Eei-Aoa-OSu are the aminooxy groups in peptides . The compound acts as a protecting group, preventing N-overacylation during peptide synthesis .

Mode of Action

Eei-Aoa-OSu interacts with its targets by binding to the aminooxy groups in peptides . This binding prevents N-overacylation, a common issue in peptide synthesis . By acting as a protective group, Eei-Aoa-OSu ensures the correct formation of peptides, contributing to the successful synthesis of these important biological molecules .

Biochemical Pathways

It is known that the compound plays a crucial role in peptide synthesis . Peptides are key components of many biological processes, including signal transduction, immune response, and cell-to-cell communication. Therefore, the successful synthesis of peptides, facilitated by Eei-Aoa-OSu, can have downstream effects on numerous biochemical pathways.

Pharmacokinetics

As a compound used primarily in laboratory settings for peptide synthesis , its bioavailability, metabolism, and excretion within a biological system are not the main focus of research

Result of Action

The primary result of Eei-Aoa-OSu’s action is the successful synthesis of peptides . By preventing N-overacylation, Eei-Aoa-OSu ensures the correct formation of peptides . This contributes to the production of functional peptides, which play vital roles in numerous biological processes.

Action Environment

The action of Eei-Aoa-OSu is influenced by various environmental factors in the laboratory setting, such as temperature, pH, and the presence of other reactants. These factors can affect the efficiency of Eei-Aoa-OSu as a protecting group in peptide synthesis . .

Orientations Futures

The future directions of “N-(1-Ethoxyethylidene)-2-aminooxyacetic acid N-hydroxysuccinimidyl ester” could involve its use in the synthesis of highly sophisticated bioconjugate assemblies . Its use in orthogonal oxime bond formation and copper (I)-mediated alkyne–azide cycloaddition (CuAAC) reactions could be a very convenient method for achieving this .

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[(Z)-1-ethoxyethylideneamino]oxyacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O6/c1-3-16-7(2)11-17-6-10(15)18-12-8(13)4-5-9(12)14/h3-6H2,1-2H3/b11-7- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWVFJIBHWMWCHC-XFFZJAGNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=NOCC(=O)ON1C(=O)CCC1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C(=N\OCC(=O)ON1C(=O)CCC1=O)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-Ethoxyethylidene)-2-aminooxyacetic acid N-hydroxysuccinimidyl ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.